REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5](B2OC(C)(C)C(C)(C)O2)=[C:6]([CH:9]=1)[C:7]#[N:8].Cl[C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][N:21]=1.[F-].[K+].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1COCC1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:20]2[C:25]([F:26])=[CH:24][CH:23]=[CH:22][N:21]=2)=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3,7.8.9.10.11|
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Name
|
|
Quantity
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5.55 g
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Type
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reactant
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Smiles
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FC=1C=CC(=C(C#N)C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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2.95 g
|
Type
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reactant
|
Smiles
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ClC1=NC=CC=C1F
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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[F-].[K+]
|
Name
|
|
Quantity
|
3.52 mL
|
Type
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reactant
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Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
0.824 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to ambient temperature
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a catalyst
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Type
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FILTRATION
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Details
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filter
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Type
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ADDITION
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Details
|
the filtrate diluted with ethyl acetate (400 ml)
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Type
|
WASH
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Details
|
washed with water (2×100 ml)
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Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica
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Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate in isohexane
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C#N)C1)C1=NC=CC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |